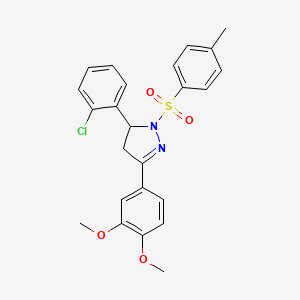

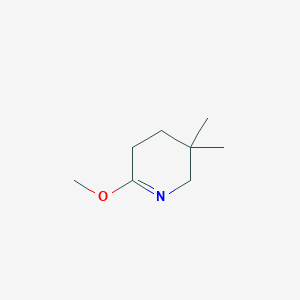

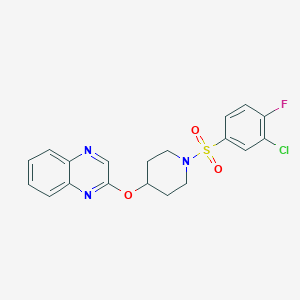

![molecular formula C26H26N2S B2529894 2-{[4-(叔丁基)苄基]硫烷基}-4,5-二苯基-1H-咪唑 CAS No. 339277-12-2](/img/structure/B2529894.png)

2-{[4-(叔丁基)苄基]硫烷基}-4,5-二苯基-1H-咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is not directly mentioned in the provided papers, but the papers do discuss related imidazole derivatives and their synthesis, properties, and potential applications.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. Paper describes a one-pot, four-component reaction involving 1,2-diketones, aryl aldehydes, ammonium acetate, and substituted aromatic amines. This method is carried out in a solvent-free medium using β-cyclodextrin-propyl sulfonic acid as a catalyst, which affords the target compounds in excellent yields. Although the specific compound of interest is not synthesized in this study, the methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

Imidazole derivatives often exhibit interesting structural characteristics that can be analyzed using spectroscopic methods. Paper details the characterization of a benzimidazole derivative using IR, 1H, and 13C NMR spectroscopy. Computational analysis, including DFT/B3LYP calculations and GIAO method for NMR chemical shifts, was also performed. These techniques could be applied to the compound of interest to determine its molecular structure and electronic properties.

Chemical Reactions Analysis

The reactivity of imidazole derivatives can vary depending on the substituents attached to the imidazole ring. The papers provided do not detail specific reactions for the compound "2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole," but they do offer insights into the reactivity of similar compounds. For instance, the synthesis process described in paper involves the formation of imidazole rings, which could be relevant to understanding the chemical reactions of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. Paper discusses the non-linear optical (NLO) properties of a benzimidazole derivative, indicating that the thiol form of the molecule is more stable than the thione form and exhibits good NLO properties. This suggests that the compound "2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole" may also possess interesting optical properties, which could be explored through similar analyses.

科学研究应用

氰化物和汞离子的检测

该研究证明了咪唑类化学传感器的应用,包括类似于2-{[4-(叔丁基)苄基]硫烷基}-4,5-二苯基-1H-咪唑的衍生物,用于可逆检测氰化物和汞离子。这些化合物对CN-离子表现出特异性反应性,导致荧光猝灭,并且是Hg2+离子的可逆传感器。该应用对于环境监测和针对有毒物质的安全措施具有重要意义 (Emandi, Flanagan, & Senge, 2018)。

抗氧化剂特性

已合成了一系列新型5-取代-1-芳基-2,3-二苯基咪唑,并显示出主要的抗氧化活性。这突出了咪唑衍生物(其结构类似于目标化合物)作为抗氧化剂的潜力,这可能与对抗氧化应激的药物应用有关 (Naik, Kumar, & Rangaswamy, 2012)。

发光材料

咪唑衍生物已用于开发用于发光器件的蓝色发光材料。特定官能团的引入可以显着影响光物理性质,这表明咪唑化合物在光学应用的材料科学中的多功能性 (Li 等人,2021)。

作用机制

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

未来方向

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

属性

IUPAC Name |

2-[(4-tert-butylphenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2S/c1-26(2,3)22-16-14-19(15-17-22)18-29-25-27-23(20-10-6-4-7-11-20)24(28-25)21-12-8-5-9-13-21/h4-17H,18H2,1-3H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLNKOZZBYRHOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

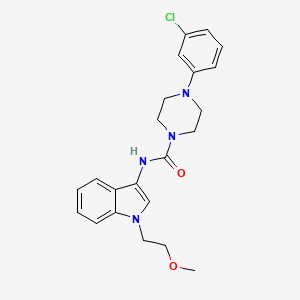

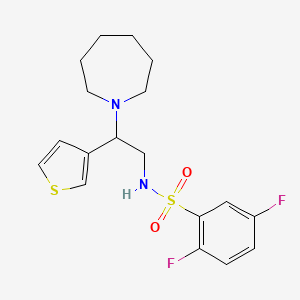

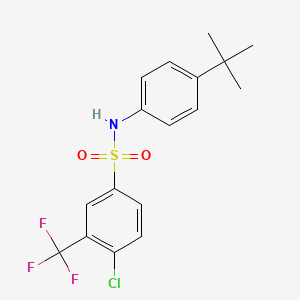

![3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid](/img/structure/B2529814.png)

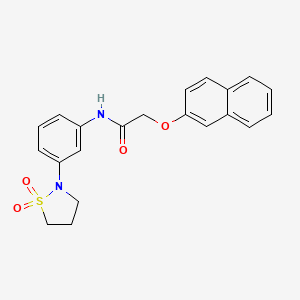

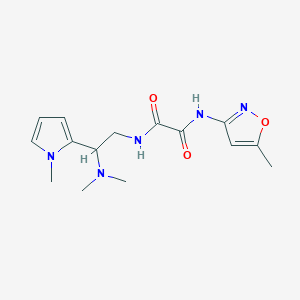

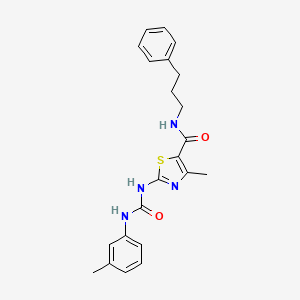

![N-[5-chloro-2-(4-methylpiperazino)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2529819.png)

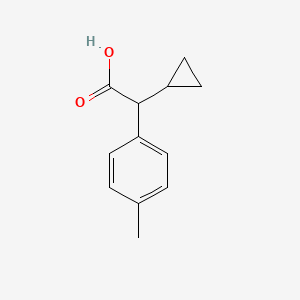

![[(1Z,4E)-3-methylidene-5-phenylpenta-1,4-dienyl]benzene](/img/no-structure.png)